3-Hydroxy-4-(pyridin-4-yl)benzamide
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Overview
Description
3-Hydroxy-4-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a hydroxy group at the 3-position and a pyridinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(pyridin-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxybenzoic acid and 4-aminopyridine.
Amide Bond Formation: The carboxylic acid group of 3-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or other strong reducing agents.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(pyridin-4-yl)benzamide.
Reduction: Formation of 3-amino-4-(pyridin-4-yl)benzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzamide: Lacks the pyridinyl group, making it less versatile in forming π-π interactions.
3-Hydroxy-4-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at a different position, which can affect its binding properties and biological activity.
Uniqueness
3-Hydroxy-4-(pyridin-4-yl)benzamide is unique due to the specific positioning of the hydroxy and pyridinyl groups, which allows for distinct interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-4-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)9-1-2-10(11(15)7-9)8-3-5-14-6-4-8/h1-7,15H,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMTUBSWFBPUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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